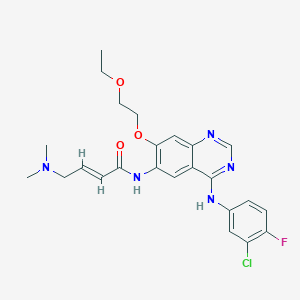

CamA-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de CamA-IN-1 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant la condensation de matières premières spécifiques.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions telles que l'alkylation, l'acylation et l'amination.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Analyse Des Réactions Chimiques

CamA-IN-1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur la structure de base de this compound.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes ADN adénine méthyltransférases.

Biologie : Employé dans la recherche pour comprendre le rôle de la méthylation de l'ADN dans la physiologie et la pathogenèse bactériennes.

Médecine : Étudié pour son utilisation thérapeutique potentielle dans le traitement des infections causées par Clostridioides difficile.

Industrie : Applications potentielles dans le développement de nouveaux agents antimicrobiens et désinfectants.

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'enzyme ADN adénine méthyltransférase CamA. Cette inhibition empêche la méthylation des résidus d'adénine dans l'ADN de Clostridioides difficile, perturbant ainsi les processus de réplication et de transcription de l'ADN bactérien. Les cibles moléculaires impliquées comprennent le site actif de l'enzyme CamA, où this compound se lie et inhibe son activité .

Applications De Recherche Scientifique

CamA-IN-1 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of DNA adenine methyltransferase enzymes.

Biology: Employed in research to understand the role of DNA methylation in bacterial physiology and pathogenesis.

Medicine: Investigated for its potential therapeutic use in treating infections caused by Clostridioides difficile.

Industry: Potential applications in the development of new antimicrobial agents and disinfectants.

Mécanisme D'action

CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase enzyme CamA. This inhibition prevents the methylation of adenine residues in the DNA of Clostridioides difficile, thereby disrupting the bacterial DNA replication and transcription processes. The molecular targets involved include the active site of the CamA enzyme, where this compound binds and inhibits its activity .

Comparaison Avec Des Composés Similaires

CamA-IN-1 est unique par sa spécificité pour l'enzyme CamA dans Clostridioides difficile. Des composés similaires comprennent d'autres inhibiteurs de la méthyltransférase de l'ADN, tels que :

5-azacytidine : Un analogue de nucléoside qui inhibe les méthyltransférases de l'ADN mais qui ne possède pas la spécificité de CamA.

Décitabine : Un autre analogue de nucléoside ayant une activité plus large contre les méthyltransférases de l'ADN.

Sinéfungine : Un produit naturel qui inhibe diverses méthyltransférases mais qui n'est pas spécifique à CamA.

L'unicité de this compound réside dans sa grande spécificité et sa puissance contre l'enzyme CamA, ce qui en fait un outil précieux pour étudier les infections à Clostridioides difficile .

Propriétés

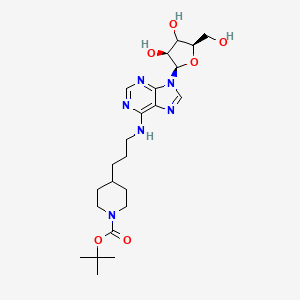

Formule moléculaire |

C23H36N6O6 |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

tert-butyl 4-[3-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1 |

Clé InChI |

NYCVBKCHESHFLR-IPZUKPMBSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)

![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)